DB-766 vs. Benznidazole: In Vitro Potency Against T. cruzi Amastigotes
DB-766 demonstrates nanomolar in vitro potency against intracellular amastigotes of T. cruzi (Y strain) with an IC50 of 25 nM [1]. The same study reports that DB-766 exhibits higher in vitro activity than the reference drugs, including benznidazole, the current clinical standard for Chagas disease treatment [1].
| Evidence Dimension | In vitro trypanocidal activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (intracellular amastigotes, Y strain) |
| Comparator Or Baseline | Benznidazole (reference standard); exact IC50 not provided in this study but activity reported as lower than DB-766 |
| Quantified Difference | DB-766 displays higher activity in vitro than reference drugs (benznidazole) [1] |
| Conditions | Intracellular amastigotes of T. cruzi Y strain, in vitro assay |
Why This Matters
For procurement decisions in Chagas disease research programs, the 25 nM IC50 provides a quantitative benchmark for in vitro screening campaigns, while the demonstrated superiority to benznidazole supports selection where reference-compound comparison is required.
- [1] Batista, D. G. J., Batista, M. M., de Oliveira, G. M., do Amaral, P. B., Lannes-Vieira, J., Britto, C. C., Junqueira, A., Lima, M. M., Romanha, A. J., Filho, J. D. S., Stephens, C. E., Boykin, D. W., & Soeiro, M. N. C. (2010). Arylimidamide DB766, a potential chemotherapeutic candidate for Chagas' disease treatment. Antimicrobial Agents and Chemotherapy, 54(7), 2940-2952. View Source
